9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine
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Overview
Description
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine is a complex organic compound with a unique structure that includes three amine groups attached to a dihydrobenzenoanthracene core. This compound is part of the triptycene family, known for its distinctive paddlewheel or propeller-shaped molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine typically involves multi-step organic reactions. One common method includes the reaction of 9,10-dihydro-9,10-[1,2]benzenoanthracene with suitable amine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure the correct attachment of the amine groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,4-dione
- Triptycene derivatives
- 9,10-Dihydro-9,10-dihydroxyphenanthrene
Uniqueness
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine is unique due to its specific arrangement of amine groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H17N3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene-4,12,17-triamine |
InChI |
InChI=1S/C20H17N3/c21-10-1-4-13-16(7-10)20-17-8-11(22)2-5-14(17)19(13)15-6-3-12(23)9-18(15)20/h1-9,19-20H,21-23H2 |
InChI Key |
RLEUBUBBQGWBCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3C4=C(C2C5=C3C=C(C=C5)N)C=CC(=C4)N |
Origin of Product |
United States |
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